Camelliin B

Description

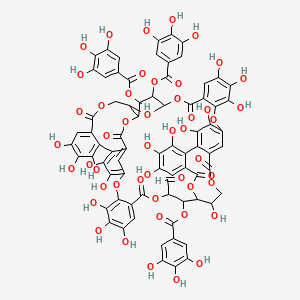

Camelliin B is a hydrolyzable tannin identified in Camellia species, particularly in the flowers of Camellia japonica and related plants. It belongs to the class of polyphenolic compounds known for their astringent properties and diverse biological activities. While its exact molecular structure remains understudied, this compound is grouped with other tannins such as Camelliin A, pedunculagin, and tellimagrandin based on shared biosynthetic pathways and functional roles .

Properties

CAS No. |

126347-60-2 |

|---|---|

Molecular Formula |

C75H52O48 |

Molecular Weight |

1721.2 g/mol |

IUPAC Name |

[38-formyl-4,5,6,21,22,23,26,27,31,32,33,45,46,47,50,51,57-heptadecahydroxy-9,18,36,42,54,60-hexaoxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,17,29,37,41,55,61,62-nonaoxadecacyclo[38.11.6.414,28.111,15.03,8.019,24.030,35.043,48.049,53.025,59]dohexaconta-1(51),3,5,7,19,21,23,25,27,30,32,34,43,45,47,49,52,58-octadecaen-39-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C75H52O48/c76-13-38-62(119-66(103)16-1-25(77)44(88)26(78)2-16)61-35(87)14-112-70(107)21-11-36(51(95)55(99)42(21)41-20(71(108)118-61)8-32(84)48(92)54(41)98)114-60-24(10-34(86)50(94)58(60)102)74(111)123-75-65(122-68(105)18-5-29(81)46(90)30(82)6-18)64(121-67(104)17-3-27(79)45(89)28(80)4-17)63-39(117-75)15-113-69(106)19-7-31(83)47(91)53(97)40(19)43-22(72(109)120-63)12-37(52(96)56(43)100)115-59-23(73(110)116-38)9-33(85)49(93)57(59)101/h1-13,35,38-39,61-65,75,77-102H,14-15H2 |

InChI Key |

WASNQMYMYFXZHF-UHFFFAOYSA-N |

SMILES |

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC6C(COC(=O)C7=CC(=C(C(=C75)O)O)O)OC(C(C6OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C3=CC(=C(C(=C3OC3=C(C(=C(C(=C3)C(=O)O1)C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

Canonical SMILES |

C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC6C(COC(=O)C7=CC(=C(C(=C75)O)O)O)OC(C(C6OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C3=CC(=C(C(=C3OC3=C(C(=C(C(=C3)C(=O)O1)C1=C(C(=C(C=C1C(=O)O2)O)O)O)O)O)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

Synonyms |

camelliin B |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and esterification reactions. Each step must be carefully controlled to ensure the correct configuration and functionalization of the molecule.

Industrial Production Methods

Industrial production of this compound would require large-scale synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would also need to be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids.

Reduction: The formyl groups can be reduced to alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the formyl groups would yield carboxylic acids, while reduction would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s multiple hydroxyl groups could allow it to interact with various biomolecules, potentially serving as a ligand for proteins or enzymes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as antioxidant or anti-inflammatory effects, due to its polyhydroxy structure.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, its hydroxyl groups could form hydrogen bonds with proteins, altering their structure and function. The formyl groups could participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Key Characteristics :

- Source : Primarily isolated from Camellia flowers.

- Biological Roles : Documented medicinal uses include hemostasis, anti-inflammatory effects, and antioxidant activity .

- Structural Class : Hydrolyzable tannin, likely composed of gallic acid or ellagic acid derivatives linked to a glucose core.

Comparison with Structurally Similar Compounds

Camelliin A

Camelliin A is the closest structural analog to Camelliin B, both isolated from Camellia species.

Distinction :

- Camelliin A may differ in the number or position of galloyl groups, influencing solubility and binding affinity to proteins.

Pedunculagin

Pedunculagin, an ellagitannin found in plants like Quercus and Terminalia species, shares the following with this compound:

Key Differences :

- Molecular Complexity: Pedunculagin has a larger molecular weight (~784.5 g/mol) due to additional hexahydroxydiphenoyl (HHDP) groups.

- Solubility : Higher hydrophilicity compared to this compound.

Tellimagrandin

Tellimagrandin, a gallotannin from plants like Tellima grandiflora, contrasts with this compound in:

- Backbone Composition : Comprises gallic acid units instead of ellagic acid.

- Bioactivity Profile : Stronger antimicrobial activity but weaker hemostatic effects compared to this compound .

Functional Comparison with Pharmacologically Similar Compounds

Proanthocyanidins (Condensed Tannins)

Unlike hydrolyzable this compound, proanthocyanidins are condensed tannins with flavan-3-ol units.

- Bioactivity : Both classes show antioxidant properties, but proanthocyanidins excel in vascular protection and anti-diabetic effects.

- Stability : Proanthocyanidins are more resistant to hydrolysis under acidic conditions.

Gemin D

Gemin D, a tannin from Geum japonicum, shares hemostatic applications with this compound but differs in:

- Structural Motifs: Contains unique triterpenoid-tannin hybrids.

- Efficacy : Gemin D demonstrates faster coagulation activity in preclinical models .

Q & A

Q. What are the standard protocols for isolating Camelliin B from natural sources, and how can reproducibility be ensured?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification (e.g., HPLC). To ensure reproducibility:

Document solvent ratios, temperature, and extraction time in detail .

Include purity thresholds (e.g., ≥95% via HPLC) and validation steps (e.g., comparison with reference spectra) .

Q. How can researchers characterize this compound’s chemical structure using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C), MS (ESI-TOF), and IR spectroscopy for structural elucidation:

Assign NMR peaks using DEPT and HSQC experiments to identify functional groups .

Cross-validate molecular weight via high-resolution MS and isotopic pattern analysis .

Address discrepancies by repeating measurements under controlled conditions (e.g., solvent, temperature) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Follow a systematic contradiction analysis:

Compare experimental conditions (e.g., cell lines, dosage) to identify confounding variables .

Replicate key studies using standardized protocols (e.g., OECD guidelines) .

Apply meta-analysis to quantify heterogeneity (e.g., I² statistic) and adjust for publication bias .

- Example Framework :

| Factor | Potential Impact | Mitigation Strategy |

|---|---|---|

| Cell Line Variability | Differential receptor expression | Use isogenic cell models |

| Dosage Regimen | Non-linear pharmacokinetics | Conduct dose-response assays |

Q. What statistical methods are appropriate for controlling Type I errors in high-throughput screening of this compound derivatives?

- Methodological Answer : Use false discovery rate (FDR) control instead of familywise error rate (FWER) to balance sensitivity and specificity:

Apply the Benjamini-Hochberg procedure (α = 0.05) to rank p-values and adjust thresholds .

Validate hits with orthogonal assays (e.g., SPR binding, functional cellular assays) .

Report adjusted p-values and effect sizes to avoid overinterpretation .

Q. How can researchers optimize synthetic routes for this compound analogs while minimizing byproduct formation?

- Methodological Answer : Employ reaction optimization frameworks:

Use design of experiments (DoE) to test variables (e.g., catalyst loading, temperature) .

Monitor reaction progress via LC-MS to identify intermediate byproducts .

Apply green chemistry principles (e.g., atom economy) to improve efficiency .

Methodological Guidelines for Literature Reviews

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.